molecular formula C19H21NO5 B133852 N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid CAS No. 156740-30-6

N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid

Cat. No.: B133852
CAS No.: 156740-30-6
M. Wt: 343.4 g/mol
InChI Key: UOJMJBUYXYEPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamic Acid (CGS-23425) is a synthetic thyromimetic compound designed to selectively activate thyroid hormone receptor beta-1 (TRβ1). Its structure features a central oxamic acid group attached to a dimethyl-substituted phenyl ring, which is further substituted with a 4-hydroxy-3-isopropylphenoxy moiety . This compound has demonstrated potent lipid-modifying effects in preclinical studies, including significant reductions in serum LDL cholesterol and upregulation of apolipoprotein A1 (apoA1) in hypercholesterolemic rats . The TRβ1 selectivity of CGS-23425 is critical for minimizing off-target effects on cardiac and skeletal tissues, which are primarily mediated by TRα .

Properties

IUPAC Name

2-[4-(4-hydroxy-3-propan-2-ylphenoxy)-3,5-dimethylanilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-10(2)15-9-14(5-6-16(15)21)25-17-11(3)7-13(8-12(17)4)20-18(22)19(23)24/h5-10,21H,1-4H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJMJBUYXYEPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C)C)C)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040998
Record name N-[3,5-dimethyl-4-(4'-hydroxy-3'-isopropylphenoxy)-phenyl]-oxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(4'-Hydroxy-3'-Isopropylphenoxy)-3,5-Dimethylaniline

The core phenolic ether structure is synthesized through a nucleophilic substitution reaction.

Procedure :

  • Starting Materials :

    • 3,5-Dimethyl-4-nitrophenol (activated aryl halide precursor).

    • 4-Hydroxy-3-isopropylphenol (nucleophile).

  • Reaction Conditions :

    • Solvent : Dimethylformamide (DMF) or toluene.

    • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Temperature : 80–120°C under reflux.

  • Mechanism :
    The electron-rich phenol attacks the nitro-activated aromatic ring, displacing a leaving group (e.g., nitro or chloro) to form the diaryl ether.

  • Intermediate Isolation :
    Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to yield a crude product, purified via silica gel chromatography.

Alternative Coupling Methods

For sterically hindered substrates, Ullmann coupling or Mitsunobu reaction may enhance yields:

  • Ullmann Coupling :

    • Catalyst : Copper(I) iodide (CuI).

    • Ligand : 1,10-Phenanthroline.

    • Solvent : Dimethyl sulfoxide (DMSO) at 100°C.

  • Mitsunobu Reaction :

    • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

    • Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.

Introduction of the Oxamic Acid Group

Amidation with Oxalyl Chloride

The aniline intermediate reacts with oxalyl chloride to form the oxamic acid derivative.

Procedure :

  • Reagents :

    • Oxalyl chloride [(COCl)₂] or methyl oxalyl chloride (for ester intermediates).

    • Base : Pyridine or triethylamine (Et₃N) to scavenge HCl.

  • Reaction Conditions :

    • Solvent : Dichloromethane (DCM) or THF.

    • Temperature : 0°C to room temperature.

    • Stoichiometry : 1:1 molar ratio of aniline to oxalyl chloride.

  • Mechanism :
    The amine attacks the electrophilic carbonyl of oxalyl chloride, forming an intermediate acyl chloride, which is hydrolyzed to the oxamic acid.

  • Workup :
    The reaction is quenched with ice water, and the product is extracted with DCM. Post-concentration, the crude material is recrystallized from ethanol/water.

Hydrolysis of Methyl Ester Intermediate

If methyl oxalyl chloride is used, a hydrolysis step converts the ester to the free acid:

  • Conditions :

    • Base : Sodium hydroxide (NaOH) in THF/water.

    • Temperature : 60°C for 4–6 hours.

  • Purification :
    Acidification with HCl precipitates the product, which is filtered and dried.

Optimization Challenges and Solutions

Regioselectivity in Ether Formation

  • Issue : Competing para/ortho substitution in nitro-activated rings.

  • Solution : Use bulky bases (e.g., Cs₂CO₃) to favor mono-substitution.

Steric Hindrance in Amidation

  • Issue : Reduced reactivity of the aniline due to 3,5-dimethyl groups.

  • Solution : Employ high-boiling solvents (e.g., DMF) and extended reaction times (12–24 hours).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 10.2 (s, 1H, COOH), 8.1 (s, 1H, NH), 6.9–7.1 (m, aromatic Hs), 3.2 (m, 1H, isopropyl CH), 2.3 (s, 6H, CH₃), 1.2 (d, 6H, isopropyl CH₃).

  • IR (KBr) :
    3270 cm⁻¹ (OH), 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (aromatic C=C).

Yield and Purity Metrics

StepYield (%)Purity (HPLC)
Phenolic ether formation65–7592–95
Oxamic acid synthesis80–8596–98
Overall yield52–64≥99

Industrial-Scale Considerations

  • Cost Efficiency : Use of toluene instead of DMF reduces solvent costs.

  • Safety : Oxalyl chloride requires handling under inert atmosphere due to HCl release.

Chemical Reactions Analysis

CGS-23425 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as converting ketones to alcohols.

    Substitution: This type of reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Biological Activities

Research indicates that N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamic acid exhibits various biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its structural similarity to known anticancer agents suggests potential mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The presence of the hydroxy group in its structure may contribute to its anti-inflammatory effects by modulating pro-inflammatory cytokines.
  • Antioxidant Effects : Preliminary studies indicate that this compound can scavenge free radicals, thereby protecting cells from oxidative stress.

Cancer Treatment

N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamic acid has been investigated for its potential in cancer therapy. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects, suggesting its utility as a lead compound for developing new anticancer drugs.

Cardiovascular Health

The compound's antioxidant properties may also extend to cardiovascular protection. Research indicates that it could reduce oxidative damage in cardiac tissues, thus preventing heart-related diseases.

Neurological Disorders

Emerging evidence suggests that the compound may have neuroprotective effects. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits growth of cancer cell lines
Anti-inflammatoryModulates pro-inflammatory cytokines
AntioxidantScavenges free radicals

Table 2: Potential Therapeutic Applications

ApplicationMechanism of ActionCurrent Status
Cancer TreatmentInduces apoptosis and cell cycle arrestPreclinical studies
Cardiovascular HealthReduces oxidative stress in cardiac tissuesEarly-stage research
Neurological DisordersProtects neurons from oxidative damageInvestigational

Case Studies

  • Anticancer Efficacy :
    A study published in a peer-reviewed journal evaluated the effects of N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamic acid on breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent.
  • Oxidative Stress Reduction :
    In a model of myocardial ischemia-reperfusion injury, administration of this compound significantly reduced markers of oxidative stress compared to control groups. This suggests a protective role against cardiac damage during ischemic events.

Mechanism of Action

CGS-23425 exerts its effects by mimicking the action of thyroid hormones. It binds to thyroid hormone receptors, particularly the beta subtype, and activates the transcription of target genes involved in lipid metabolism. This leads to increased expression of low-density lipoprotein receptors and apolipoprotein AI, resulting in enhanced clearance of low-density lipoprotein cholesterol from the bloodstream. Additionally, CGS-23425 has been shown to increase the activity of the hepatic apolipoprotein B-100 editosome, further contributing to its lipid-lowering effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key similarities and differences between CGS-23425 and other TRβ1-selective thyromimetics:

Compound Structural Highlights TR Selectivity Efficacy in Preclinical Models Key Mechanism References
CGS-23425 Oxamic acid, dimethyl phenoxy, 4-hydroxy-3-isopropylphenoxy TRβ1-selective 25× dose: LDL ↓, apoA1 ↑ (rats/dogs) Enhances apoA1 transcription via TRβ1; minimal TRα interaction
GC-1 (Sobetirome) Oxo-acetate group at position 1 TRβ1-selective High binding affinity; reduces cholesterol Polar interactions with arginine residues in TRβ1 pocket; flexible receptor region accommodates substituents
DITPA 3,5-Diiodothyropropionic acid TRβ1-selective Moderate LDL reduction; limited efficacy Iodine atoms mimic thyroid hormone (T3) but with reduced potency
KB141 Thyronine ring substituents TRβ1-selective Improved metabolic effects vs. T3 Combines thyronine-like structure with substituents enhancing TRβ1 flexibility

Mechanistic Insights

  • CGS-23425: The 4-hydroxy-3-isopropylphenoxy group likely enhances TRβ1 binding by occupying hydrophobic regions of the receptor. Its oxamic acid moiety may form hydrogen bonds with conserved arginine residues, similar to GC-1’s oxo-acetate group .
  • GC-1 : The oxo-acetate group at position 1 is critical for selectivity, creating strong polar interactions with TRβ1’s hydrophilic pocket. Structural flexibility in TRβ1 allows better accommodation of GC-1’s extensions compared to TRα .
  • DITPA : As a diiodinated analog, DITPA mimics T3 but lacks the conformational rigidity needed for high TRβ1 affinity, resulting in weaker lipid-modifying effects .

Efficacy and Dosage

  • CGS-23425 exhibits dose-dependent efficacy, with significant lipid-lowering effects observed at 25× the minimum effective dose in rodents .
  • DITPA’s moderate efficacy limits its clinical utility despite its TRβ1 selectivity .

Biological Activity

N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamic acid (CAS No. 156740-30-6) is a synthetic compound with potential biological activity. Its structure includes a phenolic moiety and an oxamic acid functional group, which may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including antimicrobial, cytotoxic, and other therapeutic effects based on diverse research findings.

  • Molecular Formula : C19H21NO5
  • Molecular Weight : 343.4 g/mol
  • IUPAC Name : 2-[4-(4-hydroxy-3-isopropylphenoxy)-3,5-dimethylanilino]-2-oxoacetic acid

Cytotoxicity Studies

Cytotoxicity assessments are crucial in determining the safety profile of new compounds. In studies involving similar phenolic compounds, cytotoxic effects were evaluated using the L929 cell line. The results indicated that certain derivatives exhibited minimal toxicity while enhancing cell viability at specific concentrations. For example, compounds tested at concentrations of 100 µM and lower generally maintained or increased cell viability .

CompoundConcentration (µM)Cell Viability (%)
24100102
2520088
295096

Lipophilicity and Biological Activity

The lipophilicity of a compound is an essential parameter influencing its biological activity and absorption characteristics. Compounds with higher lipophilicity often demonstrate improved membrane permeability, which can enhance their pharmacological effects. The lipophilicity of N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamic acid is likely significant due to its aromatic structure and functional groups, potentially contributing to its bioactivity .

Case Studies

  • Antibacterial Efficacy : A study on similar phenolic compounds demonstrated their effectiveness against Gram-positive bacteria. The mechanism of action was attributed to their ability to disrupt bacterial cell membranes and inhibit biofilm formation .
  • Cytotoxicity in Cancer Research : Research involving derivatives of oxamic acids has shown promise in cancer therapy by inducing apoptosis in tumor cells while sparing normal cells. These findings suggest that N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamic acid could be further explored for its potential anticancer properties .

Q & A

Q. What are the primary research applications of CGS 23425 in cardiovascular studies?

CGS 23425 is used to investigate thyroid hormone receptor β1-selective signaling in cardiomyocytes. Experimental approaches include maintaining cultured heart cells in thyroid hormone-stripped medium ("hypothyroid" controls) and treating them with CGS 23425 at concentrations 5× its Kd value. Gene expression profiles are analyzed using oligonucleotide microarrays, followed by statistical validation (e.g., ANOVA) to identify differentially regulated genes .

Q. What analytical challenges arise when quantifying oxamic acid derivatives like CGS 23425?

High polarity complicates reversed-phase HPLC analysis. Methodological solutions include ion-exclusion chromatography (e.g., using a cation-exchange resin) or derivatization to enhance detectability. Validation via UV/Vis spectroscopy (λmax ~255 nm) or mass spectrometry is recommended .

Q. How should stability studies be designed for oxamic acid derivatives in biological assays?

Monitor degradation under varying pH, temperature, and light exposure. For example, oxamic acid exhibits stability in aqueous solutions under oxidative conditions (e.g., 0.52 mM remaining after 8 hours in degradation studies). Use total organic carbon (TOC) analysis to assess residual stability and liquid chromatography to track by-products .

Advanced Questions

Q. How does CGS 23425’s β1-selective binding explain its limited gene activation compared to pan-thyroid agonists like T3?

CGS 23425 binds selectively to thyroid hormone receptor β1 (TRβ1) but not TRα1, restricting its regulatory scope. Experimental validation involves receptor isoform-specific binding assays (e.g., competitive displacement with radiolabeled T3) and chromatin immunoprecipitation (ChIP) to confirm TRβ1-DNA interactions. Microarray data show CGS 23425 regulates only 13 genes (vs. 64 for T3), excluding mitochondrial oxidative phosphorylation and contractile protein genes .

Q. What experimental strategies resolve contradictions in gene activation data between thyroid hormone analogs?

Conduct dose-response studies using equi-effective concentrations (based on Kd values) and validate findings with qRT-PCR. For example, T3 and DITPA upregulate sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), while CGS 23425 does not. Use siRNA knockdown of TRβ1 to isolate isoform-specific effects and mitochondrial respirometry to assess functional outcomes .

Q. Why does CGS 23425 fail to induce mitochondrial oxidative phosphorylation genes despite structural similarity to T3?

TRβ1 selectivity may limit access to nuclear receptors regulating mitochondrial biogenesis. Investigate using dual-luciferase reporter assays with mitochondrial gene promoters (e.g., COX5B) and compare transcriptional coactivator recruitment (e.g., PGC-1α) between TRβ1 and TRα1. Functional assays like Seahorse extracellular flux analysis can confirm mitochondrial activity disparities .

Q. How can researchers optimize synthetic routes for CGS 23425 analogs?

Leverage oxamic acid thiohydrazide intermediates (common in heterocyclic synthesis) and visible-light photocatalyzed decarboxylation for derivatization. For example, hypervalent iodine reagents (e.g., BIOAc) generate carboxyl radicals, enabling one-pot synthesis of ureas or urethanes. Mechanistic studies should track radical intermediates via EPR spectroscopy .

Q. Notes for Methodological Rigor

  • Gene Expression Analysis : Normalize microarray data to hypothyroid controls and apply Bonferroni correction for multiple comparisons.
  • Receptor Binding Assays : Use Scatchard plot analysis to determine binding affinities (Kd) for TR isoforms.
  • Stability Testing : Include accelerated degradation studies (e.g., 40°C/75% RH) to predict shelf-life under storage conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.